molecular formula C7H4ClF2NO2 B2812170 5-Amino-2-chloro-3,4-difluorobenzoic acid CAS No. 1783784-10-0

5-Amino-2-chloro-3,4-difluorobenzoic acid

Cat. No.: B2812170
CAS No.: 1783784-10-0
M. Wt: 207.56
InChI Key: HYCMZTDWYRDTQL-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-3,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4ClF2NO2 and a molecular weight of 207.56 g/mol It is characterized by the presence of amino, chloro, and difluoro substituents on a benzoic acid core

Scientific Research Applications

5-Amino-2-chloro-3,4-difluorobenzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-3,4-difluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-3,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-3,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-3,4-difluorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-amino-2-chloro-3,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCMZTDWYRDTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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